molecular formula C13H11N3 B1624113 3-(1H-Benzo[d]imidazol-1-yl)aniline CAS No. 220495-45-4

3-(1H-Benzo[d]imidazol-1-yl)aniline

カタログ番号 B1624113
CAS番号: 220495-45-4
分子量: 209.25 g/mol
InChIキー: WRFBYSCAYDYAEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-Benzo[d]imidazol-1-yl)aniline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound is also known as BIA and has been found to have potential applications in various scientific research areas.

作用機序

The mechanism of action of 3-(1H-Benzo[d]imidazol-1-yl)aniline is not fully understood. However, it has been proposed that BIA may exert its effects by binding to specific receptors in cells and modulating signaling pathways. For example, in cancer cells, BIA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In neurology, BIA has been found to modulate the activity of the protein kinase Cdk5, which is involved in neuronal development and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-Benzo[d]imidazol-1-yl)aniline are diverse and depend on the specific research area of interest. In cancer research, BIA has been shown to induce apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. BIA has also been found to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In neurology, BIA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. BIA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In immunology, BIA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

実験室実験の利点と制限

3-(1H-Benzo[d]imidazol-1-yl)aniline has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. BIA has also been shown to have low toxicity and high selectivity for specific cellular targets, which makes it a promising candidate for drug development. However, there are also limitations to using BIA in lab experiments. For example, the mechanism of action of BIA is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the optimal dosage and administration of BIA may vary depending on the specific research area of interest.

将来の方向性

There are several future directions for research on 3-(1H-Benzo[d]imidazol-1-yl)aniline. One area of interest is the development of BIA-based drugs for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Another area of interest is the further elucidation of the mechanism of action of BIA, which may lead to the discovery of new cellular targets and signaling pathways. Additionally, the development of new synthesis methods and analogs of BIA may lead to the discovery of compounds with improved efficacy and selectivity. Overall, 3-(1H-Benzo[d]imidazol-1-yl)aniline is a promising compound for scientific research and drug development, and further research is needed to fully understand its potential applications.

科学的研究の応用

3-(1H-Benzo[d]imidazol-1-yl)aniline has been found to have potential applications in various scientific research areas, including cancer research, neurology, and immunology. In cancer research, BIA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, BIA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, BIA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.

特性

IUPAC Name

3-(benzimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFBYSCAYDYAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416158
Record name 3-(1H-Benzo[d]imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Benzo[d]imidazol-1-yl)aniline

CAS RN

220495-45-4
Record name 3-(1H-Benzo[d]imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reduction of 1-(3-nitrophenyl)benzimidazole (prepared by the method of M. A. Khan and J. B. Polya, J. Chem. Soc. (C), 1970:85-91) with Raney nickel as for Example 8, followed by chromatography on silica gel, eluting with EtOAc, gave Example 3 (71%), mp (EtOAc/hexane) 93-95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-(1H-Benzo[d]imidazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-(1H-Benzo[d]imidazol-1-yl)aniline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。